GNE-617 hydrochloride is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase, an enzyme that plays a crucial role in the NAD+ biosynthetic pathway. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to significantly reduce NAD+ levels in cancer cells. The compound exhibits an IC50 value of approximately 5 nM, indicating its high potency against nicotinamide phosphoribosyltransferase. In vitro studies have demonstrated that GNE-617 hydrochloride can reduce NAD+ levels by more than 95% in both NAPRT1-deficient and proficient cell lines, showcasing its broad applicability in cancer treatment .
GNE-617 hydrochloride is classified as a small molecule drug candidate. It belongs to a class of compounds known as nicotinamide phosphoribosyltransferase inhibitors, which are being explored for their potential to treat various forms of cancer by targeting metabolic pathways critical for tumor growth and survival. The compound was developed through a series of modifications to existing inhibitors to enhance efficacy and selectivity .
The synthesis of GNE-617 hydrochloride involves several key steps that typically include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the synthesis and confirm the structure of the final product .
The molecular structure of GNE-617 hydrochloride features a complex arrangement that allows for effective interaction with nicotinamide phosphoribosyltransferase. It includes:
The molecular formula for GNE-617 hydrochloride is C₁₄H₁₈ClN₃O₃S, with a molar mass of approximately 329.83 g/mol. The compound's structural characteristics enable it to fit snugly within the active site of nicotinamide phosphoribosyltransferase, leading to effective inhibition .
GNE-617 hydrochloride primarily acts through competitive inhibition of nicotinamide phosphoribosyltransferase. The mechanism involves:
Kinetic studies reveal that GNE-617 hydrochloride alters the kinetics of NAD+ synthesis by reducing substrate availability, effectively starving cancer cells of this essential metabolite necessary for energy production and DNA repair mechanisms .
The mechanism through which GNE-617 hydrochloride exerts its effects involves:
Studies indicate that treatment with GNE-617 hydrochloride results in significant reductions in NAD+ levels across various cancer cell lines, correlating with reduced cell proliferation and increased apoptosis rates .
GNE-617 hydrochloride is characterized by:
Key chemical properties include:
Relevant analyses demonstrate that GNE-617 maintains its integrity under physiological conditions, making it suitable for in vivo applications .
GNE-617 hydrochloride has significant potential applications in scientific research and therapeutic development:
GNE-617 hydrochloride is a potent competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. It binds to NAMPT with an IC₅₀ of 5 nM, disrupting NAD+ biosynthesis by occupying the nicotinamide (NAM)-binding site and extending into a tunnel-shaped cavity that interacts with 5-phosphoribosyl-1-pyrophosphate (PRPP) [1] [6]. Structural analyses reveal that GNE-617 mimics the natural substrate through nitrogen-containing heterocyclic moieties, forming covalent adducts with PRPP and blocking catalytic activity [10]. This inhibition depletes intracellular NAD+ pools by >90% within hours, impairing ATP production and crippling NAD+-dependent processes such as DNA repair (via PARPs) and metabolic homeostasis (via sirtuins) [1] [9]. Cancer cells, with their heightened metabolic demands, are particularly vulnerable to this NAD+ depletion, leading to rapid cell death [1] [6].
Table 1: Key Biochemical Properties of GNE-617 Hydrochloride
Property | Value | Experimental Context |
---|---|---|
NAMPT Inhibition (IC₅₀) | 5 nM | Biochemical assay [2] [6] |
NAD+ Reduction | >90% | NCI-H460 cells [1] |
Antiproliferative (IC₅₀) | 1.8–7.4 nM | U251, PC3, HCT116 cell lines [6] |
Oral Bioavailability | 30–65% | Preclinical species [9] |
GNE-617 hydrochloride exhibits selective cytotoxicity against cancers lacking nicotinic acid phosphoribosyltransferase (NAPRT1), a key enzyme in the Preiss-Handler NAD+ biosynthetic pathway. NAPRT1 loss, prevalent in glioblastoma, colorectal cancer, and rhabdomyosarcoma, creates a synthetic lethality interaction with NAMPT inhibition. In NAPRT1-deficient cells, NAD+ production relies exclusively on the NAMPT-driven salvage pathway. GNE-617 amplifies this dependency, causing irreversible NAD+ depletion and cell death. By contrast, NAPRT1-proficient cells bypass inhibition via exogenous nicotinic acid (NA), which rescues cytotoxicity [1] [5]. Biomarker-driven studies confirm that 53 non-small cell lung cancer (NSCLC) cell lines with low NAPRT1 expression show IC₅₀ values <10 nM for GNE-617, while NA supplementation restores viability in 35 lines [5] [7]. This selectivity establishes NAPRT1 deficiency as a predictive biomarker for GNE-617 efficacy.
Table 2: Selectivity of GNE-617 in NAPRT1-Deficient vs. Proficient Systems
Cell Line | NAPRT1 Status | GNE-617 IC₅₀ (nM) | Rescue by Nicotinic Acid |
---|---|---|---|
A549 (NSCLC) | Deficient | 18.9 | No [5] |
NCI-H520 (lung) | Proficient | 9* | Yes [1] |
RD (rhabdomyosarcoma) | Deficient | 2 | No [1] |
MiaPaCa-2 (pancreatic) | Deficient | 34 | Partial [1] |
Note: IC₅₀ shift observed with NA co-administration [1].
NAPRT1 deficiency is mechanistically linked to epithelial-to-mesenchymal transition (EMT), a process driving cancer metastasis and therapy resistance. Transcriptomic analyses reveal that NAPRT1-low tumors upregulate EMT markers (e.g., Vimentin, Snail) and exhibit enhanced invasive potential [4]. GNE-617 hydrochloride selectively targets these aggressive EMT-subtype cancers by exploiting their reliance on NAMPT. In NAPRT1-deficient gastric and lung cancer models, GNE-617 suppresses EMT signatures and synergizes with conventional chemotherapeutics like paclitaxel. The compound’s efficacy in EMT-subtype cancers stems from two mechanisms: (1) direct NAD+ depletion, which impairs energy-intensive cytoskeletal remodeling during EMT, and (2) downregulation of EMT-transcription factors (e.g., ZEB1) via disrupted sirtuin signaling [4] [8]. Dual PARP/NAMPT inhibitors derived from GNE-617’s scaffold further demonstrate enhanced antimigratory effects in BRCA-wild-type triple-negative breast cancer, confirming NAMPT inhibition as a strategy to counteract EMT-driven malignancy [8].
Beyond oncology, GNE-617 hydrochloride modulates Wallerian degeneration—an axonal self-destruction pathway triggered by chemotherapy-induced peripheral neuropathy (CIPN). This process is regulated by sterile alpha and TIR motif-containing protein 1 (SARM1), which consumes NAD+ upon activation. GNE-617’s partial inhibition of NAMPT subtly elevates NMN while reducing NAD+, altering the NMN/NAD+ ratio. This imbalance delays SARM1 activation, protecting axons from degeneration [4]. Though direct data on GNE-617 in neuronal models is limited in the search results, structurally related NAMPT inhibitors (e.g., A4276) confirm that fine-tuning NMN/NAD+ ratios mitigates CIPN without compromising anticancer efficacy [4]. This positions GNE-617 as a potential adjunct to neurotoxic chemotherapies.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4